molecular formula C25H24N2O3 B11365522 N-(4-methoxybenzyl)-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-methoxybenzyl)-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11365522
M. Wt: 400.5 g/mol
InChI Key: MGERKFSSKASEFL-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is an organic compound with a complex molecular structure It is characterized by the presence of a benzofuran core, substituted with methoxyphenyl, trimethyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide and a suitable base to facilitate the nucleophilic substitution reaction.

    Addition of the Trimethyl Groups: Trimethylation can be performed using methylating agents such as methyl iodide in the presence of a strong base.

    Attachment of the Pyridinyl Group: This step often involves the use of a pyridinyl halide and a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the methoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides and bases for nucleophilic substitution; electrophiles for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-3-YL)-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-4-YL)-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group (at the 2-position) can significantly influence its reactivity and interaction with biological targets compared to similar compounds with different substitution patterns.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H24N2O3/c1-16-13-21-18(3)24(30-22(21)14-17(16)2)25(28)27(23-7-5-6-12-26-23)15-19-8-10-20(29-4)11-9-19/h5-14H,15H2,1-4H3

InChI Key

MGERKFSSKASEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4

Origin of Product

United States

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